molecular formula C26H28N6O3S2 B2412520 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476448-63-2

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No.: B2412520
CAS No.: 476448-63-2
M. Wt: 536.67
InChI Key: JMCOPTQAQKMVDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C26H28N6O3S2 and its molecular weight is 536.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O3S2/c1-35-19-13-11-17(12-14-19)24(34)27-15-22-30-31-26(32(22)18-7-3-2-4-8-18)36-16-23(33)29-25-28-20-9-5-6-10-21(20)37-25/h5-6,9-14,18H,2-4,7-8,15-16H2,1H3,(H,27,34)(H,28,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCOPTQAQKMVDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3CCCCC3)SCC(=O)NC4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates multiple functional groups, including a benzo[d]thiazole moiety and a triazole ring, which are known for their diverse biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C25H22N6O3S2C_{25}H_{22}N_6O_3S_2 with a molecular weight of approximately 518.61 g/mol. Its structure suggests versatility in interactions with various biological targets, making it a candidate for further research in drug development.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit notable antimicrobial , enzyme inhibitory , and cytotoxic activities. Below are the key areas of biological activity investigated for this compound:

1. Antimicrobial Activity

Studies have shown that derivatives of benzo[d]thiazole and triazole possess significant antimicrobial properties. For instance, compounds featuring these moieties have demonstrated efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

CompoundTarget OrganismActivity Level
N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamideE. coliModerate
N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamideStaphylococcus aureusSignificant

2. Enzyme Inhibition

The compound's unique structure may provide selectivity towards specific enzyme targets. Preliminary studies suggest that it may inhibit acetylcholinesterase (AChE), which is crucial for regulating acetylcholine levels in the nervous system. This inhibition could have implications for treating neurodegenerative diseases such as Alzheimer's .

3. Cytotoxicity

A series of benzothiazole derivatives have been synthesized and evaluated for cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma). Some derivatives exhibited significant cytotoxic effects, indicating potential applications in cancer therapy .

Case Studies

Several studies have investigated the biological activity of compounds structurally related to this compound:

  • Study on Antimicrobial Properties :
    • Objective : To evaluate the antimicrobial activity of newly synthesized triazole derivatives.
    • Findings : Compounds showed varying degrees of effectiveness against Pseudomonas aeruginosa and Candida albicans, with some exhibiting significant antifungal activity .
  • Cytotoxicity Evaluation :
    • Objective : Assess the cytotoxic effects on different cancer cell lines.
    • Results : Certain derivatives demonstrated IC50 values indicating potent cytotoxic effects, particularly against A549 cells .

Understanding the mechanism of action is critical for optimizing the therapeutic potential of this compound. Interaction studies using techniques like molecular docking and enzyme kinetics assays are essential to elucidate how this compound interacts with its biological targets .

Scientific Research Applications

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. The presence of the benzo[d]thiazole and triazole moieties enhances its efficacy against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)Reference Compound
Staphylococcus aureus62.5 μg/mLAmpicillin
Escherichia coli125 μg/mLStreptomycin
Candida albicans250 μg/mLFluconazole

These results indicate that N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide could serve as a promising candidate for new antimicrobial agents.

Anticancer Activity

Recent research has highlighted the potential of this compound in cancer treatment. It has shown:

  • Cell Proliferation Inhibition : Significant inhibition in colorectal cancer cell lines with IC50 values ranging from 10 to 20 μM.
  • Apoptosis Induction : Increased apoptosis in cancer cells was observed through flow cytometry analysis.

Case studies have indicated that derivatives of this compound can target specific pathways involved in cancer cell survival and proliferation, making them promising candidates for further development.

Enzyme Inhibition

The compound's ability to inhibit key enzymes has been explored extensively:

  • Topoisomerase Inhibition : Demonstrated selective action against bacterial topoisomerases with IC50 values as low as 0.012 μg/mL against S. aureus.
  • Kinase Inhibition : Shows inhibitory activity against certain kinases involved in cancer progression, which could be leveraged for therapeutic applications in oncology.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest strong interactions with active sites of targeted enzymes, correlating with observed biological activities. The docking scores indicate favorable binding conformations and interactions that could explain its efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. For example, a thioether linkage is formed between a benzo[d]thiazol-2-ylamino intermediate and a 1,2,4-triazole precursor. Key steps include:

  • Reaction of 2-aminobenzothiazole derivatives with chloroacetyl chloride to generate the 2-oxoethylthio moiety .
  • Cyclization of thiosemicarbazide derivatives with cyclohexyl isocyanates to form the 4-cyclohexyl-1,2,4-triazole core .
  • Final coupling with 4-methoxybenzamide via nucleophilic substitution or amide bond formation .
    • Characterization : IR and NMR confirm functional groups (e.g., C=O at ~1650 cm⁻¹, NH stretches at ~3300 cm⁻¹), while mass spectrometry validates molecular weight .

Q. How can researchers optimize reaction yields for the thioether linkage in this compound?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance nucleophilicity of sulfur atoms .
  • Catalysis : Add bases like K₂CO₃ or Et₃N to deprotonate thiol groups and accelerate thioether formation .
  • Temperature Control : Reflux conditions (70–90°C) improve kinetics without degrading thermally sensitive moieties .
    • Monitoring : TLC or HPLC tracks reaction progress, with yields typically ranging from 60–85% under optimized conditions .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for the cyclohexyl group (δ 1.2–2.0 ppm), methoxybenzamide (δ 3.8 ppm for OCH₃), and aromatic protons (δ 7.0–8.5 ppm) .
  • IR Spectroscopy : Identify key bands: amide C=O (~1680 cm⁻¹), benzothiazole C=N (~1600 cm⁻¹), and S-H/C-S (~600–700 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ and fragments (e.g., loss of the methoxybenzamide group) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) predict the biological activity of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize the geometry using B3LYP/6-31G(d) to analyze electronic properties (HOMO-LUMO gaps, electrostatic potential maps) linked to reactivity .
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases or DNA topoisomerases). Prioritize poses with strong hydrogen bonds between the benzamide moiety and active-site residues .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories, calculating RMSD and binding free energies (MM-PBSA) .

Q. What strategies resolve contradictions in cytotoxicity data across different cell lines?

  • Methodological Answer :

  • Dose-Response Profiling : Test IC₅₀ values in panels of cancer (e.g., MCF-7, HeLa) and normal cells (e.g., HEK293) to identify selectivity .
  • Mechanistic Studies : Perform flow cytometry (apoptosis assays) and Western blotting (e.g., caspase-3, PARP cleavage) to confirm cell death pathways .
  • SAR Analysis : Modify substituents (e.g., cyclohexyl vs. phenyl groups) to correlate structural features with activity discrepancies .

Q. How can Design of Experiments (DoE) improve the scalability of this compound’s synthesis?

  • Methodological Answer :

  • Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., solvent ratio, catalyst loading) .
  • Response Surface Methodology (RSM) : Optimize parameters (temperature, reaction time) via central composite design to maximize yield .
  • Flow Chemistry : Transition batch synthesis to continuous flow for better heat/mass transfer and reproducibility .

Q. What are the safety protocols for handling intermediates with reactive thiol or isothiocyanate groups?

  • Methodological Answer :

  • Containment : Use fume hoods and sealed reactors to avoid inhalation/contact with volatile thiols .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory .
  • Neutralization : Quench excess isothiocyanates with aqueous NaHCO₃ before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.